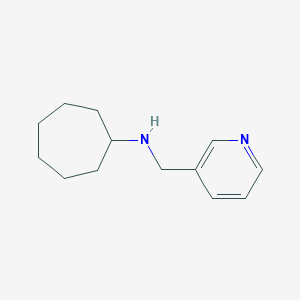

N-(pyridin-3-ylmethyl)cycloheptanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRVXHDWFVARHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405963 | |

| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-42-6 | |

| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of N Pyridin 3 Ylmethyl Cycloheptanamine Analogues

Established Synthetic Routes for the N-(pyridin-3-ylmethyl)cycloheptanamine Core

The construction of the this compound core predominantly relies on the formation of the secondary amine linkage between the pyridin-3-ylmethyl and cycloheptyl moieties. Reductive amination has emerged as the most prevalent and efficient method for this transformation, adaptable to both liquid-phase and solid-phase approaches.

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis offers a robust and scalable method for producing this compound. The primary strategy involves the reductive amination of cycloheptanone (B156872) with pyridin-3-ylmethanamine. This one-pot reaction typically proceeds via the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common choices due to their mild nature and high selectivity for imines over ketones. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or methanol (B129727) (MeOH), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.

General Reaction Scheme:

or

The selection of starting materials can be interchanged, providing flexibility to the synthetic design based on commercial availability and cost.

| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Typical Yield (%) |

| Cycloheptanone | Pyridin-3-ylmethanamine | NaBH(OAc)₃ | DCE | 85-95 |

| Pyridine-3-carbaldehyde | Cycloheptylamine | NaBH₃CN | MeOH | 80-90 |

Solid-Phase Synthesis Approaches

Solid-phase synthesis provides a powerful platform for the generation of libraries of this compound analogues for high-throughput screening. This approach involves immobilizing one of the reactants onto a solid support (resin), allowing for the use of excess reagents and simplified purification through washing.

A common strategy involves anchoring either cycloheptanone or a protected form of pyridine-3-carbaldehyde to a suitable resin. For instance, cycloheptanone can be attached to a resin-bound hydrazine (B178648) to form a hydrazone, which can then react with pyridin-3-ylmethanamine. Alternatively, a resin-bound amine can be reacted with pyridine-3-carbaldehyde. The reductive amination is then carried out on the solid support, followed by cleavage from the resin to yield the final product.

Illustrative Solid-Phase Strategy:

Immobilization: A resin with a suitable linker (e.g., Wang resin) is functionalized with cycloheptanone.

Reductive Amination: The resin-bound ketone is treated with an excess of pyridin-3-ylmethanamine and a reducing agent like NaBH₃CN.

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

Cleavage: The desired product, this compound, is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

This methodology is highly amenable to automation and parallel synthesis, facilitating the rapid generation of a diverse set of analogues.

Design and Synthesis of Structural Analogues and Derivatives

To explore the chemical space around the this compound scaffold, various structural modifications can be introduced. These include altering the size of the cycloalkane ring, changing the position of the nitrogen atom within the pyridine (B92270) ring, and introducing substituents on the pyridine moiety.

Cycloalkane Ring Modifications (e.g., cycloheptane (B1346806) to cyclopentane)

The size and conformation of the cycloalkane ring can significantly influence the binding affinity and selectivity of a compound for its biological target. The synthesis of analogues with different ring sizes is readily achieved by substituting cycloheptanone with other commercially available cycloalkanones in the reductive amination protocol.

| Cycloalkanone | Product |

| Cyclopentanone | N-(pyridin-3-ylmethyl)cyclopentanamine |

| Cyclohexanone | N-(pyridin-3-ylmethyl)cyclohexanamine |

| Cyclooctanone | N-(pyridin-3-ylmethyl)cyclooctanamine |

This strategy allows for a systematic investigation of the impact of the cycloalkane ring size on biological activity.

Pyridine Ring Positional Isomerism (e.g., pyridin-3-yl to pyridin-2-yl)

The position of the nitrogen atom in the pyridine ring dictates the vector and electronic properties of the molecule, which are crucial for molecular recognition. Analogues with pyridin-2-yl and pyridin-4-yl moieties can be synthesized by employing the corresponding pyridine carbaldehydes or methanamines in the reductive amination reaction.

| Pyridine Isomer | Starting Aldehyde | Starting Amine |

| Pyridin-2-yl | Pyridine-2-carbaldehyde | Pyridin-2-ylmethanamine |

| Pyridin-4-yl | Pyridine-4-carbaldehyde | Pyridin-4-ylmethanamine |

The synthesis of these positional isomers provides valuable insights into the preferred orientation and hydrogen bonding interactions of the pyridine nitrogen.

Substitution Pattern Variations on the Pyridine Moiety

Introducing substituents onto the pyridine ring is a key strategy for fine-tuning the physicochemical properties and biological activity of the lead compound. Substituents can be introduced either by using appropriately substituted starting materials or by direct functionalization of the this compound core.

A powerful method for the regioselective functionalization of the pyridine ring is directed ortho-metalation. For instance, the nitrogen of the secondary amine can be protected with a suitable group (e.g., pivaloyl), which can then direct lithiation to the C4 position of the pyridine ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce diverse substituents.

Example of Directed ortho-Metalation:

Protection: this compound is acylated with pivaloyl chloride to give N-pivaloyl-N-(pyridin-3-ylmethyl)cycloheptanamine.

Lithiation: The protected compound is treated with a strong base, such as t-butyllithium, to selectively deprotonate the C4 position of the pyridine ring.

Electrophilic Quench: The resulting lithiated species is reacted with an electrophile (e.g., methyl iodide, iodine, carbon dioxide) to introduce the desired substituent.

Deprotection: The pivaloyl protecting group is removed to yield the 4-substituted this compound analogue.

| Electrophile | Resulting 4-Substituent |

| Methyl iodide (CH₃I) | -CH₃ |

| Iodine (I₂) | -I |

| Carbon dioxide (CO₂) | -COOH |

| N,N-Dimethylformamide (DMF) | -CHO |

This approach allows for the systematic introduction of a wide range of functional groups at a specific position on the pyridine ring, enabling detailed structure-activity relationship studies.

Heterocyclic Ring Incorporations (e.g., pyrimidine (B1678525), pyrrole (B145914), oxazole (B20620), triazole moieties)

The introduction of additional heterocyclic rings to the this compound scaffold can significantly alter its physicochemical properties and biological activity. Established synthetic routes for forming these rings can be adapted to incorporate precursors bearing either the pyridin-3-ylmethyl or the cycloheptanamine fragment.

Pyrimidine Moiety: Pyrimidine rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of amidine, such as guanidine (B92328) or urea. To generate a pyrimidine-containing analogue, a precursor like a β-keto ester could be functionalized onto the cycloheptyl ring prior to the condensation step. For instance, a cycloheptanone derivative could be elaborated into a 1,3-dicarbonyl compound, which is then cyclized with an appropriate amidine to form the pyrimidine ring, followed by reductive amination with 3-aminomethylpyridine.

Pyrrole Moiety: The Paal-Knorr synthesis is a classical and efficient method for constructing pyrrole rings, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org An analogue could be prepared by first synthesizing a 1,4-dicarbonyl derivative of cycloheptane. This functionalized cycloheptane can then be reacted with 3-aminomethylpyridine, which acts as the primary amine, to directly form the N-substituted pyrrole ring in a single cyclization step. organic-chemistry.org

Oxazole Moiety: Oxazoles are frequently synthesized via the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) or the van Leusen reaction, which involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov To create an oxazole-appended analogue, 3-pyridinecarboxaldehyde (B140518) can be reacted with TosMIC to form the 5-substituted oxazole. The resulting (oxazol-5-yl)methanol can then be converted to an amine or aldehyde and coupled with the cycloheptane moiety. Alternatively, a carboxylic acid derivative of the pyridine or cycloheptane could be activated and reacted with an isocyanoacetate to build the oxazole ring. nih.gov

Triazole Moiety: The 1,2,3-triazole ring is readily accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This strategy offers high yields and functional group tolerance. A synthetic route could involve preparing an azide-functionalized cycloheptane and an alkyne-functionalized pyridine (e.g., 3-ethynylpyridine). The subsequent cycloaddition reaction would covalently link the two fragments through the stable triazole ring. This method is highly modular, allowing for diverse analogues to be synthesized by varying the azide (B81097) and alkyne components. researchgate.net

| Heterocycle | Synthetic Method | Key Precursors | Hypothetical Product Structure |

| Pyrimidine | Biginelli or similar condensation | 1. Cycloheptanone-derived β-dicarbonyl2. Guanidine or Urea3. 3-Aminomethylpyridine | Cycloheptyl-pyrimidine linked to pyridin-3-ylmethylamine |

| Pyrrole | Paal-Knorr Synthesis | 1. Cycloheptane-derived 1,4-dicarbonyl2. 3-Aminomethylpyridine | N-(pyridin-3-ylmethyl)-2,5-dialkyl-1H-pyrrol-1-amine derivative attached to cycloheptane |

| Oxazole | van Leusen Reaction | 1. 3-Pyridinecarboxaldehyde2. Tosylmethyl isocyanide (TosMIC)3. Cycloheptanamine | N-cycloheptyl-1-(oxazol-5-yl)methanamine linked to pyridine |

| 1,2,3-Triazole | CuAAC "Click Chemistry" | 1. Azide-functionalized cycloheptane2. 3-Ethynylpyridine | 1-(Cycloheptyl)-4-(pyridin-3-yl)-1H-1,2,3-triazole |

Amine Linker and Side Chain Modifications

Modifications to the central amine linker and the terminal side chains (pyridine and cycloheptane rings) are crucial for fine-tuning the molecule's properties.

Amine Linker Modification: The secondary amine linker is a key site for modification. Standard N-alkylation or N-acylation reactions can introduce a variety of substituents. For example, reaction with alkyl halides or acyl chlorides in the presence of a non-nucleophilic base allows for the introduction of small alkyl groups (e.g., methyl, ethyl) or acyl groups (e.g., acetyl), altering the basicity and steric profile of the linker.

Pyridine Ring Modification: The pyridine ring can be functionalized to introduce substituents that can engage in additional interactions or modulate the electronics of the ring. A powerful method for this is directed ortho-metalation. By first acylating the linker amine to form a directed metalation group (DMG) like a pivalamide, lithiation can be selectively achieved at the C4 position of the pyridine ring using a strong base like t-butyllithium. researchgate.net The resulting organolithium intermediate can then be quenched with a wide range of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install various functional groups at the C4 position. researchgate.net

Cycloheptyl Ring Modification: The cycloheptyl side chain can be modified by starting with a functionalized cycloheptanone in the initial synthesis. For instance, using a 2-substituted or 4-substituted cycloheptanone in the reductive amination with 3-aminomethylpyridine would yield analogues with substituents on the cycloheptyl ring. Asymmetric reductive amination techniques can be employed to control the stereochemistry of these substituents. researchgate.net

| Modification Site | Strategy | Reagents | Resulting Analogue |

| Amine Linker | N-Methylation | Iodomethane, K₂CO₃ | N-methyl-N-(pyridin-3-ylmethyl)cycloheptanamine |

| Pyridine Ring | C4-Alkylation via Lithiation | 1. Pivaloyl chloride2. t-BuLi3. Electrophile (e.g., CH₃I) | N-((4-methylpyridin-3-yl)methyl)cycloheptanamine derivative |

| Cycloheptyl Ring | Reductive Amination | 4-Methylcycloheptanone, NaBH(OAc)₃, 3-Aminomethylpyridine | N-(pyridin-3-ylmethyl)-4-methylcycloheptanamine |

Optimization of Synthetic Yields and Purity Profiles

The primary route for synthesizing the parent compound, this compound, is reductive amination. This reaction involves coupling 3-pyridinecarboxaldehyde with cycloheptanamine or 3-aminomethylpyridine with cycloheptanone, followed by reduction of the intermediate imine. Optimizing this process is critical for achieving high yields and purity.

Purity Profile Enhancement: The main impurity in reductive aminations is often the product of over-alkylation (a tertiary amine) or the unreacted starting materials. By carefully controlling the stoichiometry (e.g., using a slight excess of the amine component) and reaction time, byproduct formation can be minimized. jocpr.com Purification is typically achieved through standard chromatographic techniques. Flash column chromatography using silica (B1680970) gel is effective for separating the desired secondary amine from starting materials and byproducts. google.com The polarity of the eluent can be tuned (e.g., a gradient of ethyl acetate (B1210297) and hexanes with a small amount of triethylamine (B128534) to prevent amine tailing) to achieve optimal separation. For solid products, recrystallization from an appropriate solvent system is a powerful method for obtaining high-purity material. google.com The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

| Parameter | Condition/Reagent | Rationale for Yield/Purity |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imines; allows one-pot reaction. organic-chemistry.org |

| Catalyst | Acetic Acid | Catalyzes imine formation. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, non-reactive. |

| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions. |

| Purification | Silica Gel Chromatography | Effective separation of polar amine product from nonpolar starting materials. google.com |

| Purification | Recrystallization (if solid) | High-purity final product by removing trace impurities. google.com |

Computational Chemistry and in Silico Modeling of N Pyridin 3 Ylmethyl Cycloheptanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, these methods can predict molecular geometry, electronic structure, and various other physicochemical parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular for its robust performance in predicting molecular structures and properties of organic molecules. ontosight.aiquora.comnasa.gov This method combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals, providing a reliable approach for studying a wide range of chemical systems. ontosight.ai

In a typical DFT study of a molecule like N-(pyridin-3-ylmethyl)cycloheptanamine, the first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure is then used for subsequent calculations of various electronic properties. The B3LYP method has been successfully used to determine the structural parameters, such as bond lengths and angles, for a variety of molecules with high accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. aimspress.comresearchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

These parameters are vital in drug design as they help in understanding how a molecule might interact with biological receptors. For instance, a molecule with a high HOMO energy may be more likely to act as an electron donor in a charge-transfer interaction.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.2 | -1.5 | 4.7 |

| Derivative B | -6.5 | -1.2 | 5.3 |

| Derivative C | -5.9 | -1.8 | 4.1 |

This is a hypothetical data table for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. usc.eduwisc.edu

NBO analysis can reveal important information about charge distribution, hybridization, and delocalization of electron density within the molecule. numberanalytics.com For this compound, NBO analysis would help in understanding the nature of the bonds, the hybridization of the nitrogen and carbon atoms, and the extent of electron delocalization between the pyridine (B92270) ring and the cycloheptanamine moiety. This information is valuable for predicting the molecule's reactivity and its potential to form specific interactions, such as hydrogen bonds, with biological targets.

Based on the principles of conceptual DFT, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. researchgate.netmdpi.com These descriptors, derived from the HOMO and LUMO energies, provide insights into the global and local reactivity of a molecule. acs.orgresearchgate.net Some of the key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are useful for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. scirp.org For example, a molecule with a high electrophilicity index would be expected to be a good electrophile.

Below is a hypothetical table of DFT-based chemical reactivity descriptors for derivatives of this compound.

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Derivative A | -3.85 | 2.35 | 3.15 |

| Derivative B | -3.85 | 2.65 | 2.80 |

| Derivative C | -3.85 | 2.05 | 3.61 |

This is a hypothetical data table for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. rsc.org

MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a promising target for the development of new anti-tuberculosis drugs. nih.govnih.gov Molecular docking studies of potential inhibitors with MmpL3 help in understanding the key interactions within the binding site that are responsible for inhibitory activity. bohrium.comresearchgate.net For instance, docking studies have identified key hydrophobic interactions and hydrogen bonds that are crucial for the binding of inhibitors to MmpL3. acs.org

PI3Kα: Phosphoinositide 3-kinase alpha (PI3Kα) is a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy. bohrium.comaccscience.com Molecular docking simulations of inhibitors into the ATP-binding pocket of PI3Kα can reveal the structural basis for their potency and selectivity.

CDK: Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in the regulation of the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, and thus, CDK inhibitors are being actively pursued as anti-cancer agents. ekb.egnih.gov Molecular docking can be used to predict how compounds bind to the ATP-binding site of CDKs, such as CDK2, and to design more potent and selective inhibitors. acs.orgaimspress.com

SIRT1: Sirtuin 1 (SIRT1) is a protein deacetylase that is involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. mdpi.com It has emerged as a therapeutic target for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. researchgate.netnih.gov Molecular docking studies can elucidate the binding modes of potential SIRT1 inhibitors or activators, aiding in the development of new therapeutic agents. rsc.orgnih.gov

While no specific molecular docking studies for this compound with these targets are currently published, based on its structural features, including the pyridine ring and the secondary amine, it could potentially form hydrogen bonds and hydrophobic interactions within the binding sites of these proteins. For example, in a hypothetical docking scenario with PI3Kα, the pyridine nitrogen could act as a hydrogen bond acceptor, while the cycloheptyl group could engage in hydrophobic interactions.

Below is an illustrative table of hypothetical docking scores for this compound with the mentioned targets.

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| MmpL3 | -8.5 | Hydrogen bond with Asp645, Hydrophobic interactions |

| PI3Kα | -7.9 | Hydrogen bond with Val851, Pi-stacking with Tyr836 |

| CDK2 | -7.2 | Hydrogen bond with Leu83, Hydrophobic interactions |

| SIRT1 | -6.8 | Hydrogen bond with Ile347, Hydrophobic interactions |

This is a hypothetical data table for illustrative purposes.

Binding Affinity and Docking Score Estimation

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. This process involves placing the ligand into the binding site of a receptor and calculating a score that represents the predicted binding affinity. The docking score, typically expressed in kcal/mol, is derived from a scoring function that evaluates intermolecular interactions such as hydrogen bonds, electrostatic forces, and hydrophobic contacts.

For derivatives of this compound, docking studies are crucial for identifying potential biological targets and ranking candidate molecules. A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of similar pyridine-based inhibitors targeting specific kinases or enzymes, compounds are often ranked by their docking scores to prioritize them for further investigation. iipseries.orgresearchgate.net The binding energy is calculated to quantify the stability of the ligand-protein complex. strath.ac.uk

Below is a representative table of docking results for a series of hypothetical derivatives, illustrating how modifications to the core structure can influence predicted binding affinity against a kinase target.

| Compound ID | Modification | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| J-001 | None (Parent Compound) | -7.8 | -45.2 |

| J-002 | 4-fluoro on pyridine ring | -8.3 | -49.8 |

| J-003 | Hydroxyl on cycloheptyl ring | -8.1 | -47.5 |

| J-004 | Cyclohexyl replacing cycloheptyl | -7.5 | -43.1 |

| J-005 | Amide linkage instead of amine | -8.6 | -52.3 |

Note: This data is illustrative and based on typical values reported for similar heterocyclic compounds in computational studies. iipseries.orgstrath.ac.uk

Identification of Key Binding Residues and Interaction Types

Beyond a simple score, docking simulations provide a detailed three-dimensional model of the ligand-receptor complex, which allows for the identification of specific amino acid residues in the protein's active site that are critical for binding. researchgate.net Analyzing these interactions is fundamental to understanding the mechanism of action and provides a rational basis for lead optimization.

For ligands containing a pyridine ring, such as this compound, key interactions often involve:

Hydrogen Bonds: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often forming a crucial interaction with donor residues like lysine (B10760008) or aspartate in the hinge region of a kinase. nih.govmdpi.com

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The non-polar cycloheptyl group is likely to form hydrophobic or van der Waals interactions with aliphatic or aromatic residues such as leucine, isoleucine, and valine, anchoring it within a hydrophobic pocket of the target protein. nih.gov

A detailed analysis from a docking simulation might reveal the following interactions for a hypothetical complex:

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | Lysine (LYS 529) | 2.9 |

| Hydrogen Bond | Amine N-H | Aspartate (ASP 610) | 3.1 |

| Hydrophobic | Cycloheptyl Ring | Leucine (LEU 585) | 3.8 |

| Hydrophobic | Cycloheptyl Ring | Valine (VAL 512) | 4.1 |

| π-π Stacking | Pyridine Ring | Phenylalanine (PHE 602) | 4.5 |

Note: This data is representative and based on interactions commonly observed for pyridine-based inhibitors in protein active sites. mdpi.comacs.org

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation, reveal conformational changes, and provide a more accurate estimation of binding free energies. strath.ac.uknih.gov A simulation is typically run for a duration of nanoseconds (e.g., 50-200 ns), during which the trajectory of all atoms is calculated. mdpi.com

The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to the initial docked pose. A stable complex will typically show the RMSD values converging and fluctuating around a stable average, indicating that the ligand remains securely bound in the active site. nih.govmdpi.com Large deviations might suggest an unstable binding mode.

Conformational Sampling and Dynamic Behavior in Simulated Environments

MD simulations provide extensive sampling of the conformational landscape available to both the ligand and the protein. nih.gov This is particularly important for flexible molecules like this compound, which contains a flexible cycloheptyl ring and several rotatable bonds. The simulation can reveal whether the ligand maintains a single, rigid conformation or if it adopts multiple distinct poses within the binding pocket. escholarship.org

Analysis of the MD trajectory can identify:

Ligand Flexibility: The cycloheptane (B1346806) ring can undergo conformational transitions (e.g., between chair and boat forms), and the simulation shows which conformation is most stable within the protein environment. nih.gov

Protein Flexibility: The simulation highlights the dynamic nature of the protein, showing how loops or side chains in the active site may move to accommodate the ligand, a phenomenon known as "induced fit."

Water Dynamics: MD simulations explicitly model water molecules, revealing their crucial role in mediating hydrogen bond networks between the ligand and the protein.

Root Mean Square Fluctuation (RMSF) plots are used to analyze the flexibility of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for protein function and ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, a QSAR model can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govwjpsonline.comresearchgate.net

Molecular Descriptor Calculation and Selection

The foundation of a QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. tiu.edu.iq These descriptors quantify various physicochemical properties of the molecules. Thousands of descriptors can be calculated, falling into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, and structural fragments. These can encode features like the frequency of a nitrogen atom being a certain number of bonds away from a donor atom (fdonH2B). tiu.edu.iq

3D Descriptors: Steric parameters, solvent-accessible surface areas, and molecular shape indices. researchgate.net

Software like PaDEL or PyDescriptor can be used to calculate a large pool of descriptors. nih.govresearchgate.net A critical step is feature selection, where irrelevant or redundant descriptors are removed to build a robust and interpretable model. This prevents overfitting and ensures the model captures true structure-activity relationships. tiu.edu.iq

QSAR Model Development and Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the experimental biological activity (e.g., pIC₅₀). Various machine learning methods can be employed:

Multiple Linear Regression (MLR)

Support Vector Machine (SVM) rsc.org

Random Forest (RF) nih.gov

Deep Neural Networks (DNN) nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.govresearchgate.net Validation involves several statistical metrics:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's stability and predictive ability using only the training data.

External Validation: The model's predictive performance is tested on an external set of compounds that were not used during model development. The predicted activity is compared to the experimental activity, often measured by the predicted R² (R²_pred). nih.gov

A statistically robust QSAR model for a series of kinase inhibitors might exhibit the following parameters:

| Parameter | Description | Typical Value |

| R² | Coefficient of determination (goodness of fit for training set) | > 0.75 |

| Q² | Cross-validated R² (internal predictive ability) | > 0.60 |

| R²_pred | R² for the external test set (external predictive ability) | > 0.60 |

Note: These threshold values are generally accepted for a reliable QSAR model. nih.govnih.govacs.org

By following this comprehensive in silico approach, from initial docking to dynamic simulations and predictive QSAR modeling, researchers can efficiently explore the therapeutic potential of this compound and its derivatives, accelerating the journey of drug discovery.

Virtual High-Throughput Screening for Novel Ligand Identification

Virtual high-throughput screening (VHTS) is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental screening. A VHTS campaign for this compound and its derivatives would involve several key stages, from library preparation to hit identification.

The initial step involves the creation of a diverse chemical library. This library can be assembled from commercial databases such as ZINC, PubChem, and ChEMBL, or from proprietary collections. nih.govuniv-paris-diderot.fr The this compound scaffold would serve as the basis for a similarity search or a pharmacophore model. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to the target.

Once the library is prepared, a screening protocol is established. This can be either ligand-based or structure-based. In a ligand-based approach, molecules are compared to a known active compound. For this compound, if it were a known inhibitor of a specific target, its structure would be used as a template to find similar molecules. nih.gov

In a structure-based approach, the three-dimensional structure of the biological target is used. If the crystal structure of the target is known, molecular docking simulations can be performed. This involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The docking process results in a score that estimates the binding affinity.

The final stage is hit selection and analysis. The top-scoring compounds from the virtual screen are selected for further investigation. These "hits" are then typically subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding mode.

A hypothetical VHTS workflow for identifying novel ligands based on the this compound scaffold is presented in the table below.

| Step | Description | Tools/Databases | Hypothetical Outcome |

| 1. Library Preparation | Assembling a diverse library of compounds for screening. | ZINC, PubChem, ChEMBL | A library of 1 million compounds. |

| 2. Pharmacophore Modeling | Defining the key chemical features of the this compound scaffold. | MOE, Discovery Studio | A 3D pharmacophore model with specific features. |

| 3. Virtual Screening | Screening the compound library against the pharmacophore model or a target protein structure. | OpenEye, Schrödinger | A ranked list of compounds based on fit or docking score. |

| 4. Hit Selection | Selecting the top-ranking compounds for further analysis. | - | A list of 1000 "hits". |

| 5. Post-Screening Analysis | Further computational analysis of the selected hits. | GROMACS, AMBER | Identification of 50 promising candidates for experimental testing. |

Homology Modeling for Unresolved Biological Targets

In many cases, the three-dimensional structure of a biological target has not been experimentally determined, for instance, through X-ray crystallography or NMR spectroscopy. In such scenarios, homology modeling, also known as comparative modeling, can be employed to construct a theoretical 3D model of the target protein. nih.gov This technique relies on the principle that proteins with similar amino acid sequences tend to adopt similar three-dimensional structures.

The process of homology modeling begins with identifying a suitable template structure. This involves searching protein structure databases, such as the Protein Data Bank (PDB), for proteins with a high degree of sequence similarity to the target protein. The quality of the resulting model is highly dependent on the sequence identity between the target and the template; a sequence identity above 30% is generally considered necessary for building a reliable model. nih.gov

Once a template is selected, the amino acid sequence of the target is aligned with the sequence of the template. This alignment serves as the foundation for building the model. Specialized software, such as MODELLER or SWISS-MODEL, is then used to construct the 3D coordinates of the target protein based on the atomic coordinates of the template. nih.govnih.gov

The final and crucial step is the evaluation and validation of the generated model. This involves assessing the stereochemical quality of the model, including bond lengths, bond angles, and dihedral angles. Tools like PROCHECK and Ramachandran plots are used to verify that the model conforms to the expected parameters for a protein structure. nih.gov A Ramachandran plot, for instance, visualizes the energetically allowed regions for backbone dihedral angles of amino acid residues. nih.gov

A hypothetical workflow for building a homology model of an unresolved biological target for this compound is outlined in the table below.

| Step | Description | Tools/Methods | Quality Assessment Metric |

| 1. Template Selection | Identifying a suitable template structure from the Protein Data Bank (PDB). | BLAST, PDB | High sequence identity (>30%). |

| 2. Sequence Alignment | Aligning the target and template sequences. | ClustalW, T-Coffee | Alignment score. |

| 3. Model Building | Generating the 3D model of the target protein. | MODELLER, SWISS-MODEL | DOPE score (Discrete Optimized Protein Energy). |

| 4. Model Refinement | Optimizing the side-chain conformations and minimizing the energy of the model. | SCWRL, GROMACS | Lowered potential energy. |

| 5. Model Validation | Assessing the quality of the final model. | PROCHECK, Ramachandran Plot | Percentage of residues in favored regions (>90%). |

Chemical Reactivity and Transformation Studies of N Pyridin 3 Ylmethyl Cycloheptanamine

Investigation of Reaction Pathways and Mechanisms

Currently, there is a lack of published research detailing the specific reaction pathways and mechanisms of N-(pyridin-3-ylmethyl)cycloheptanamine. Investigations into how this compound participates in common organic reactions, such as nucleophilic substitution, acylation, or alkylation at the secondary amine, have not been reported. Similarly, reactions involving the pyridine (B92270) nitrogen, like quaternization or N-oxide formation, remain unexplored for this specific molecule. Understanding these pathways would require dedicated synthetic and mechanistic studies, which appear not to have been undertaken or published to date.

Assessment of Chemical Stability and Degradation Kinetics

Detailed information on the chemical stability and degradation kinetics of this compound is not available in the current body of scientific literature. Key parameters such as its half-life under various conditions (e.g., pH, light, temperature) and the rates of its degradation have not been determined. Such studies are crucial for understanding the compound's shelf-life and its persistence in different environments.

Interactions with Oxidizing Agents and Other Chemical Reagents

There is a notable absence of studies on the interactions of this compound with oxidizing agents. The secondary amine and the pyridine ring are both susceptible to oxidation, which could lead to a variety of products, including N-oxides, hydroxylated derivatives, or cleavage of the molecule. However, no experimental data has been published to confirm these potential reactions. Likewise, its reactivity with other classes of chemical reagents is not documented.

Characterization of Thermal and Chemical Decomposition Products

No information is available regarding the specific products formed from the thermal or chemical decomposition of this compound. Identifying these breakdown products is essential for a complete understanding of the compound's stability and potential transformation under stress conditions. Techniques such as mass spectrometry and chromatography would be necessary to isolate and characterize such products, but this research has not been reported.

Biological Activities and Pharmacological Mechanisms of N Pyridin 3 Ylmethyl Cycloheptanamine Analogues in Vitro and Mechanistic Focus

Antitubercular Activity Research

There is no available research data detailing the inhibitory activity of N-(pyridin-3-ylmethyl)cycloheptanamine or its analogues against Mycobacterial Membrane Protein Large 3 (MmpL3).

Information regarding the efficacy of this compound or its analogues against multidrug-resistant (MDR) or extensively drug-resistant (XDR) strains of M. tuberculosis has not been reported in the scientific literature.

No studies assessing the intramacrophagic activity of this compound or its analogues have been found.

Antimicrobial Activity (Beyond Tuberculosis)

Broad-Spectrum Antibacterial and Antifungal Investigations (in context of related piperidine derivatives)

The structural motif of piperidine, which is related to the cycloheptanamine moiety in the subject compound, is a common feature in molecules with antimicrobial properties. Investigations into N-benzylpiperidine derivatives and other related structures have revealed a potential for broad-spectrum activity against various pathogens.

These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.commdpi.com For example, newly synthesized piperidine derivatives showed activity against both S. aureus and E. coli, with some analogues demonstrating efficacy comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com Similarly, a series of benzyl guanidine (B92328) derivatives, which share structural similarities, showed potent inhibitory activity, with one compound exhibiting a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.comnih.gov

In addition to antibacterial effects, some related derivatives have been evaluated for antifungal activity. Thiazolo[4,5-b]pyridine derivatives, for instance, have shown moderate to potent activity against pathogenic fungi, including species of the genus Candida. mdpi.com The specific substitutions on the piperidine or related heterocyclic rings significantly influence the spectrum and potency of the antimicrobial activity. mdpi.com

Other Receptor and Enzyme Interaction Studies (derived from related chemical classes)

The N-benzylpiperidine scaffold, structurally analogous to the core of this compound, is a versatile pharmacophore that has been explored for its interaction with various enzymes and receptors beyond the scope of cancer and microbial targets. nih.gov A significant area of this research has been in neurodegenerative diseases, particularly Alzheimer's disease.

One of the most studied targets for N-benzylpiperidine derivatives is the cholinesterase family of enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating Alzheimer's disease. Numerous studies have designed and synthesized N-benzylpiperidine derivatives as potent inhibitors of both AChE and BuChE. nih.govnih.govnih.govnih.govuj.edu.pl For instance, one analogue, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, exhibited an IC50 value of 0.41 µM against AChE. nih.gov

Beyond cholinesterases, this chemical class has been investigated for other targets. Some N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov More recently, a new class of benzylpiperidine-based compounds was identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and cancer. acs.org Additionally, related derivatives have been evaluated as inhibitors for the serotonin transporter (SERT), highlighting the polypharmacological potential of this structural motif. mdpi.com

Monoamine Transporter Inhibition (e.g., Dopamine, Norepinephrine, Serotonin transporters)

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are significant targets for therapeutic agents. However, specific in vitro studies detailing the inhibitory activity of this compound analogues on these transporters have not been identified in the current body of scientific literature. Therefore, data tables of their binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for DAT, NET, and SERT cannot be compiled.

Voltage-Gated Potassium Channel Modulation (e.g., Kv1.3)

Voltage-gated potassium channels, such as Kv1.3, play a vital role in the function of the immune and nervous systems. Modulation of these channels is a therapeutic strategy for autoimmune diseases and neuroinflammation. There is currently no published research that specifically investigates the modulatory effects of this compound analogues on Kv1.3 or other voltage-gated potassium channels in vitro. As a result, their potential as channel blockers or modulators remains undetermined, and no specific data on their potency or efficacy is available.

Glycine Transporter 1 Inhibition

Glycine Transporter 1 (GlyT1) is involved in regulating glycine levels in the central nervous system, which is essential for both inhibitory and excitatory neurotransmission. nih.gov Inhibition of GlyT1 is being explored for the treatment of various CNS disorders. nih.gov A search of the scientific literature did not yield any studies that have evaluated the inhibitory activity of this compound analogues against GlyT1. Hence, their potential as GlyT1 inhibitors is unknown, and no in vitro data can be presented.

Elucidation of Molecular Mechanisms of Action (In Vitro/In Silico)

Target Validation through Biochemical and Genetic Approaches

The validation of specific biological targets for a novel chemical series is a critical step in drug discovery. This process typically involves a range of biochemical assays and genetic techniques to confirm the interaction between the compound and its proposed target. For this compound analogues, there is no available research that details the validation of their molecular targets.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. This analysis guides the optimization of potency, selectivity, and pharmacokinetic properties. Due to the absence of primary research data on the biological activities of this compound analogues, a specific SAR analysis for this chemical series cannot be constructed. General SAR principles for pyridine-containing compounds exist, but their direct applicability to this specific scaffold for the mentioned targets has not been established. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(pyridin-3-ylmethyl)cycloheptanamine, and how can its purity be optimized?

- Methodology : The compound can be synthesized via reductive amination, where cycloheptanamine reacts with pyridine-3-carbaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. Post-synthesis, purification is achieved through column chromatography (silica gel, eluent: dichloromethane/methanol gradient) . For higher yields, microwave-assisted synthesis or flow chemistry may reduce side-product formation . Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .

Q. What spectroscopic techniques are critical for characterizing N-(pyridin-3-ylmethyl)cycloheptanamine?

- Methodology :

- ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (pyridinium protons), δ ~3.8 ppm (N–CH₂–pyridine), and δ ~2.7 ppm (cycloheptane CH₂ adjacent to the amine). Cycloheptane ring protons appear as multiplet clusters between δ 1.2–1.8 ppm .

- HRMS (ESI) : Expected [M+H]⁺ ion matches theoretical mass (e.g., m/z 219.1861 for C₁₃H₂₁N₂⁺). Deviations >2 ppm require isotopic pattern verification .

- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N pyridine) and ~3300 cm⁻¹ (N–H amine) confirm functional groups .

Q. How can researchers resolve solubility challenges during in vitro assays?

- Methodology : The compound’s lipophilic cycloheptane ring limits aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. For biological assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s reactivity with electrophilic or nucleophilic agents?

- Methodology :

- Electrophilic Substitution : Pyridine’s meta-directing nature facilitates reactions at the 5-position. For example, nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, monitored by TLC and LC-MS .

- Nucleophilic Attack : Cycloheptanamine’s secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. Kinetic studies (UV-Vis or ¹H NMR) quantify reaction rates under varying temperatures .

Q. How does structural rigidification of the cycloheptane ring influence biological activity?

- Methodology : Compare N-(pyridin-3-ylmethyl)cycloheptanamine with analogs (e.g., cyclohexane or cyclooctane derivatives). Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors. In vitro assays (e.g., cAMP modulation) validate computational results. X-ray crystallography (SHELX refinement) reveals conformational flexibility .

Q. What in silico approaches predict metabolic stability and toxicity?

- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism and hepatotoxicity. Molecular dynamics simulations (GROMACS) model interactions with metabolic enzymes (e.g., CYP3A4). Validate predictions with microsomal stability assays (rat/human liver microsomes) .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

- Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) yields enantiopure intermediates. Circular dichroism (CD) confirms absolute configuration .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Quality Control : Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via orthogonal methods (NMR, HRMS, HPLC).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks. LC-MS identifies degradation products (e.g., oxidation at the pyridine ring) .

Data Contradictions and Validation

- Synthesis Yield Discrepancies : reports 75% yield for cycloheptanamine analogs, while cites lower yields (30–53%). Optimize stoichiometry (1:1.2 amine:aldehyde ratio) and use anhydrous solvents to improve consistency .

- Biological Activity : Pyridine-substituted analogs in show variable activity against intracellular targets. Use isogenic cell lines and standardized assay protocols (e.g., fixed incubation times) to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.